![molecular formula C28H23N3O7S B2444734 [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid CAS No. 2567504-35-0](/img/structure/B2444734.png)
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid
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Overview
Description
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, phenoxy, and sulfonic acid groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-phenoxyaniline and an appropriate oxo compound, followed by acetylation and sulfonation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid include:
- 4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid
- 2-[2-(3-methoxyphenyl)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-[2-(4-hydroxyphenyl)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid .
Uniqueness
Its structural complexity allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Biological Activity
The compound (2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoylmethanesulfonic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates multiple functional groups that may contribute to its biological activity, including carbamoyl and sulfonic acid moieties.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway.
Key Mechanisms:
- Caspase Activation : The compound promotes the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, indicating its potential as an anticancer agent .
- Inhibition of Tumor Growth : In preclinical studies, derivatives related to this compound exhibited significant tumor growth inhibition in xenograft models, suggesting its efficacy against various cancers .
Biological Activity Data
A summary table of the biological activities observed for (2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoylmethanesulfonic acid and related compounds is presented below:
Case Studies
- Colorectal Cancer Model : In a study utilizing human colorectal DLD-1 cells, the compound demonstrated a potent ability to induce apoptosis and inhibit tumor growth, highlighting its potential as a therapeutic agent for colorectal cancer .
- Xenograft Studies : Further investigation into xenograft models showed that administration of related compounds resulted in significant tumor size reduction, reinforcing the anticancer potential of this class of compounds .
Properties
IUPAC Name |
2-oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O7S/c32-26(25(39(35,36)37)19-9-3-1-4-10-19)30-23-13-7-8-14-24(23)31-28(34)27(33)29-20-15-17-22(18-16-20)38-21-11-5-2-6-12-21/h1-18,25H,(H,29,33)(H,30,32)(H,31,34)(H,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLYTRTLQRVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2NC(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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